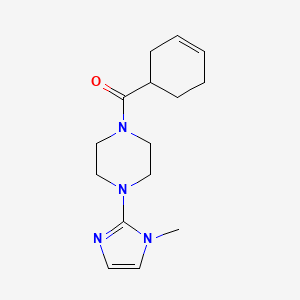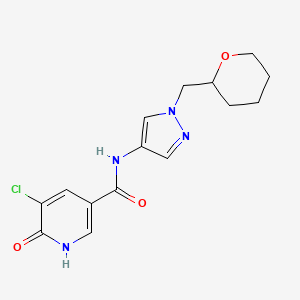
5-chloro-6-hydroxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-6-hydroxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide is a useful research compound. Its molecular formula is C15H17ClN4O3 and its molecular weight is 336.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nicotinamide Derivatives in Scientific Research
Nicotinamide and its derivatives play crucial roles across various biological and chemical research areas. Their applications span from pharmacology to materials science, owing to their versatile chemical structures and biological activities.
Biological Activities and Applications
Enzyme Inhibition and Activation : Nicotinamide derivatives have been studied for their ability to act as enzyme inhibitors or activators, affecting pathways such as the NAD+ salvage pathway. For instance, nicotinamidase from Mycobacterium tuberculosis, involved in the NAD+ salvage pathway, is a target for drug development against tuberculosis, showcasing the potential of nicotinamide derivatives in antimicrobial therapy (Seiner, Hegde, & Blanchard, 2010).
Antifungal and Antimicrobial Properties : Some nicotinamide derivatives have shown significant antifungal and antimicrobial properties, suggesting their potential in developing new treatments for infectious diseases. For example, certain nicotinamido-pyrazole carboxylic acid derivatives exhibited noteworthy antifungal activity against various fungal strains, underscoring the potential of nicotinamide scaffolds in antifungal drug design (Liu et al., 2020).
Herbicidal Activity : Nicotinic acid derivatives have been explored for their herbicidal activity, indicating the potential of these compounds in agricultural applications. Some derivatives demonstrated excellent herbicidal activity, offering a basis for the development of new herbicides (Yu et al., 2021).
Chemical Synthesis and Material Science
Cocrystals and Supramolecular Chemistry : The ability of nicotinamide and its derivatives to form cocrystals with other compounds, such as dihydroxybenzoic acids, has been investigated. These studies provide insights into basic recognition patterns and crystal lattice energetic features, relevant for the design of materials with specific properties (Jarzembska et al., 2017).
Molecular Assemblies and Stabilization : Research on multicomponent crystals of nicotinamide with nitrogen-containing aromatic dicarboxylic acids highlights the role of supramolecular synthons and hydrates in the stabilization of these assemblies. Such studies are crucial for understanding the principles governing molecular assembly in crystalline materials (Das & Baruah, 2011).
properties
IUPAC Name |
5-chloro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c16-13-5-10(6-17-15(13)22)14(21)19-11-7-18-20(8-11)9-12-3-1-2-4-23-12/h5-8,12H,1-4,9H2,(H,17,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICLAFDWMIPFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

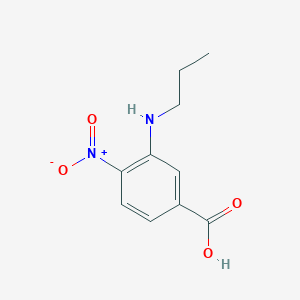


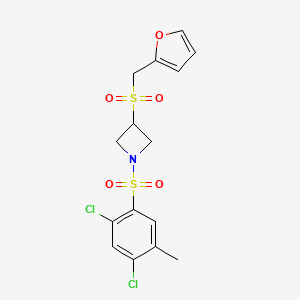
![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)
![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2504699.png)
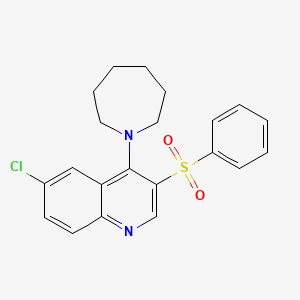
![N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2504703.png)
![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2504704.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2504705.png)

